molecular formula C5BrMnO5- B083175 Manganese pentacarbonyl bromide CAS No. 14516-54-2

Manganese pentacarbonyl bromide

Cat. No.: B083175
CAS No.: 14516-54-2
M. Wt: 274.89 g/mol
InChI Key: LOCZKKJCQVRJPQ-UHFFFAOYSA-M
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Description

Manganese pentacarbonyl bromide, also known as this compound, is an organometallic compound with the formula BrMn(CO)5. It is a manganese complex where the manganese atom is coordinated to five carbonyl (CO) ligands and one bromide ion. This compound is notable for its use as a precursor in various chemical reactions and its role in catalysis.

Biochemical Analysis

Biochemical Properties

It is known that the compound can undergo substitution by a variety of donor ligands . This suggests that Manganese pentacarbonyl bromide could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions would depend on the specific donor ligands involved.

Molecular Mechanism

It is known that the compound can undergo substitution by a variety of donor ligands , suggesting that it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese pentacarbonyl bromide can be synthesized through the reaction of manganese pentacarbonyl with bromine. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product: [ \text{Mn(CO)}_5 + \text{Br}_2 \rightarrow \text{BrMn(CO)}_5 ]

Industrial Production Methods: While specific industrial production methods for bromopentacarbonylmanganese(I) are not widely documented, the synthesis generally involves the controlled reaction of manganese pentacarbonyl with bromine in a suitable solvent, followed by purification steps to isolate the product.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form various manganese complexes.

    Substitution: This compound can participate in substitution reactions where the bromide ligand is replaced by other ligands.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas or hydride donors.

    Substitution: Silver salts and various arenes are commonly used in substitution reactions.

Major Products:

    Reduction: [Mn(CO)5H]

    Substitution: (eta6-arene)tricarbonylmanganese(I) complexes

Comparison with Similar Compounds

    Manganese pentacarbonyl (Mn(CO)5): A precursor to bromopentacarbonylmanganese(I).

    Cyclopentadienylmanganese(I) tricarbonyl (C5H5Mn(CO)3): Another manganese complex with different ligands.

    Di-Manganese decacarbonyl (Mn2(CO)10): A dimeric manganese carbonyl complex.

Uniqueness: Manganese pentacarbonyl bromide is unique due to its bromide ligand, which allows it to participate in specific substitution reactions that other manganese carbonyl complexes may not undergo. Its ability to form (eta6-arene)tricarbonylmanganese(I) complexes also distinguishes it from other similar compounds .

Biological Activity

Manganese pentacarbonyl bromide (BrMn(CO)₅) is an organometallic compound that has garnered attention for its potential biological activities, particularly its antimicrobial properties. This article delves into the biological activity of this compound, synthesizing findings from various studies, and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by its coordination of one bromide ion and five carbon monoxide ligands to a manganese center. Its molecular weight is approximately 274.89 g/mol, and it typically appears as a light to dark orange crystalline solid. The compound is sensitive to air and moisture, necessitating careful handling during synthesis and application .

Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties, which can be attributed to its ability to release carbon monoxide (CO) in biological systems. This characteristic positions it as a candidate for further studies in combating antibiotic-resistant bacteria. Notably, metal carbonyl compounds have been explored for their potential as CO-releasing molecules (CORMs), which can modulate biological responses .

Case Studies on Antimicrobial Efficacy

  • Study on Gram-Positive Bacteria :
    A study involving a series of manganese tricarbonyl complexes demonstrated significant antibacterial activity against Gram-positive bacteria. The best-performing complex exhibited low toxicity against human cells, with a therapeutic index exceeding 100. The mode of action involved targeting the bacterial membrane without inducing pore formation, instead releasing CO ligands that inhibit the bacterial respiratory chain .
  • Comparative Analysis :
    A comparative study of this compound with other metal carbonyl complexes revealed that while many exhibited antimicrobial properties, manganese complexes often showed enhanced efficacy due to their unique ligand environments. For instance, manganese tricarbonyl complexes have been particularly noted for their ability to coordinate with bacterial cell wall components, thereby disrupting essential processes like peptidoglycan synthesis .

Synthesis and Reactivity

This compound can be synthesized through various methods, including the reaction of manganese carbonyl with elemental bromine under controlled conditions. This synthesis typically requires an inert atmosphere to prevent oxidation and moisture contamination . The compound serves as a precursor for more complex organometallic structures, highlighting its versatility in catalysis and material synthesis.

Comparison with Other Metal Carbonyls

The following table summarizes key features of this compound compared to other metal carbonyl complexes:

Compound Name Chemical Formula Molecular Weight (g/mol) Notable Features
This compoundBrMn(CO)₅274.89Antimicrobial properties; CO-releasing capabilities
Manganese CarbonylMn(CO)₅170.03Base structure for many manganese complexes
Iron PentacarbonylFe(CO)₅195.88Used extensively in catalysis
Cobalt PentacarbonylCo(CO)₅189.06Similar reactivity; used in organic synthesis

Properties

IUPAC Name

carbon monoxide;manganese;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5CO.BrH.Mn/c5*1-2;;/h;;;;;1H;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCZKKJCQVRJPQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5BrMnO5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does bromopentacarbonylmanganese(I) interact with other molecules, and what are the typical reaction outcomes?

A1: Bromopentacarbonylmanganese(I) is a versatile organometallic compound known to undergo ligand substitution reactions. For instance, it readily reacts with phosphine ligands, like dimethylphenylphosphine, by replacing one or more carbonyl (CO) groups. [, ] This reactivity stems from the labile nature of the carbonyl ligands and the ability of manganese to accommodate different coordination numbers. Additionally, it can react with anhydrous hydrazine, leading to the formation of isocyanate complexes through nitrogen-containing ligand incorporation. []

Q2: What is the typical synthetic route to obtain bromopentacarbonylmanganese(I) and its derivative complexes?

A2: Bromopentacarbonylmanganese(I) can be used as a precursor for synthesizing various manganese complexes. It reacts with dimethylphenylphosphine under photochemical conditions to form bromotricarbonylbis(dimethylphenylphosphine)manganese(I). [] This complex further reacts with anhydrous hydrazine or other ligands like triphenylphosphine, yielding diverse manganese complexes with varying coordination spheres and functionalities. [, ]

Q3: What spectroscopic techniques are typically used to characterize bromopentacarbonylmanganese(I) and its derivative complexes?

A3: Several spectroscopic techniques are employed to characterize bromopentacarbonylmanganese(I) and its derivatives. Infrared (IR) spectroscopy is particularly useful for identifying the carbonyl ligands, with the stretching frequencies of CO bonds (ν(CO)) providing insights into the electronic environment of the metal center and the nature of other ligands present. [, ] Nuclear magnetic resonance (NMR) spectroscopy, particularly proton (1H) and phosphorus (31P) NMR, helps determine the structure and stereochemistry of complexes containing phosphine ligands. [] Mass spectrometry (MS) can be used to determine the molecular weight and fragmentation patterns, providing further structural information. []

Q4: Can you provide an example of bromopentacarbonylmanganese(I) acting as a catalyst in organic synthesis?

A4: Bromopentacarbonylmanganese(I) can be employed as a catalyst in the N-alkylation of amines with alcohols through a hydrogen autotransfer strategy. [] This reaction offers a practical method for synthesizing various secondary amines, including those with aromatic, heteroaromatic, and aliphatic structures. The catalytic system utilizes readily available and inexpensive manganese sources like bromopentacarbonylmanganese(I) or manganese(II) chloride, along with triphenylphosphine as a ligand, highlighting its potential for sustainable and cost-effective organic synthesis. []

Q5: Are there any studies investigating the coordination behavior of bromopentacarbonylmanganese(I) with specific ligands?

A5: Yes, research has investigated the coordination behavior of bromopentacarbonylmanganese(I) with tripodal P3-nSn ligands (where n = 0-3). [, ] These studies focused on understanding the impact of incorporating thioether (S) sites into the ligands on their coordination properties with the manganese center. Such investigations provide valuable insights into designing ligands with tailored electronic and steric properties, potentially leading to improved catalytic systems or materials with specific applications. [, ]

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